HPLC Purity Benchmarking: Target Compound Achieves >99% vs. 95% for the Non-Methylated Analog
Vendor-certified purity of N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is commonly specified at 97–99% (HPLC), with patent-described purification methods yielding 99.4% purity and 4-chloro isomeric impurity at 0.34% or below [1]. In contrast, the non-methylated analog N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (CAS 444731-74-2) is routinely supplied at 95% purity from multiple vendors . The ~4–5 percentage-point purity gap directly affects downstream coupling efficiency and impurity burden [2].
| Evidence Dimension | HPLC purity (area %) |
|---|---|
| Target Compound Data | 99.4% (patent example); 97–99% (vendor CoA range) |
| Comparator Or Baseline | CAS 444731-74-2: 95% (vendor specification from Aladdin, VWR, AKSci, Bidepharm) |
| Quantified Difference | +4.4 percentage points (99.4% vs. 95.0%) |
| Conditions | HPLC analysis on purified target compound (ethyl acetate recrystallization, US2016/0280689 method) vs. commercially supplied non-methylated analog |
Why This Matters
Higher purity reduces the mass of byproducts carried into the final API coupling step, minimizing the need for additional purification and lowering the risk of batch rejection.
- [1] Indian Patent Application IN-202113001013 / WO2021162647A1. Ind-Swift Laboratories Ltd. Lines 60-61 (purity 99.4%, 4-chloro isomer 0.34%). View Source
- [2] Terentjeva, S.; Muceniece, D.; Lusis, V. Org. Process Res. Dev. 2019, 23, 2057–2068. Impact of intermediate purity on API quality. View Source
